Etelcalcetide hydrochloride

Catalog No.
S527487
CAS No.
1334237-71-6
M.F
C38H74ClN21O10S2
M. Wt
1084.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etelcalcetide hydrochloride

CAS Number

1334237-71-6

Product Name

Etelcalcetide hydrochloride

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride

Molecular Formula

C38H74ClN21O10S2

Molecular Weight

1084.7 g/mol

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.Etelcalcetide HCl.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl

Description

The exact mass of the compound Etelcalcetide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Calcium homeostasis, Anti-parathyroid agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Chronic Kidney Disease (CKD) with Secondary Hyperparathyroidism (SHPT)

SHPT is a common complication in CKD patients where the parathyroid glands overproduce parathyroid hormone (PTH) due to low blood calcium levels. Etelcalcetide acts as a calcimimetic drug, mimicking the effects of calcium by binding to the calcium-sensing receptor (CaSR) in the parathyroid gland. This binding suppresses PTH secretion, potentially regulating calcium homeostasis and improving bone health in CKD patients [].

Phase 2 clinical trials have shown promising results with etelcalcetide effectively reducing PTH levels compared to placebo in patients with CKD and SHPT []. Further research is ongoing to determine its long-term efficacy and safety in this patient population.

Potential Applications Beyond CKD-SHPT

While research is primarily focused on CKD-SHPT, etelcalcetide's mechanism of action suggests broader therapeutic potential. Studies are exploring its use in:

  • Osteoporosis: Etelcalcetide's ability to regulate PTH might be beneficial in promoting bone formation and preventing bone loss in osteoporosis patients [].

Etelcalcetide hydrochloride is a synthetic peptide and a calcimimetic agent primarily used for treating secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Approved in February 2017 under the trade name Parsabiv, it acts by allosterically modulating the calcium-sensing receptor, leading to decreased parathyroid hormone secretion and serum calcium levels .

Chemical Structure

The chemical formula for etelcalcetide hydrochloride is C₃₈H₇₄ClN₂₁O₁₀S₂, with a molecular weight of approximately 1084.72 g/mol. Its structure features a disulfide bond between two cysteine residues, linking various amino acid sequences that contribute to its biological activity .

Etelcalcetide hydrochloride binds directly to the CaSR in the parathyroid gland, mimicking the effect of calcium []. This activation suppresses the release of PTH, the hormone responsible for regulating calcium levels in the blood. By lowering PTH levels, Etelcalcetide helps maintain calcium homeostasis in patients with SHPT [].

Clinical trials have shown Etelcacetide to be generally well-tolerated, with the most common side effects being nausea, vomiting, and headache [].

Data on specific hazards:

  • Toxicity: Limited data available on chronic toxicity, but studies suggest a good safety profile at recommended doses [].
  • Flammability: Not flammable.
  • Reactivity: No reported significant reactivity hazards.

Etelcalcetide undergoes reversible disulfide exchange reactions primarily with endogenous thiols in the bloodstream, forming conjugates with serum albumin. This biotransformation is significant as it increases the molecular size of etelcalcetide, affecting its pharmacokinetics and prolonging its half-life, which ranges from 3 to 4 days . The drug is not metabolized by cytochrome P450 enzymes, indicating a unique metabolic pathway compared to many other pharmaceuticals .

As a calcimimetic, etelcalcetide enhances the sensitivity of the calcium-sensing receptor to extracellular calcium levels. This mechanism leads to reduced secretion of parathyroid hormone and lower serum calcium concentrations, making it effective in managing secondary hyperparathyroidism . Clinical studies have shown that etelcalcetide can significantly decrease parathyroid hormone levels and improve calcium homeostasis in patients on hemodialysis .

The synthesis of etelcalcetide hydrochloride involves several steps:

  • Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, allowing for the precise assembly of amino acid sequences.
  • Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is crucial for maintaining the structural integrity and biological activity of the peptide.
  • Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to ensure that impurities are removed.

These methods yield a product that meets pharmaceutical standards for efficacy and safety .

Etelcalcetide hydrochloride is primarily indicated for:

  • Treatment of Secondary Hyperparathyroidism: It is specifically designed for patients with chronic kidney disease on hemodialysis, helping to manage elevated parathyroid hormone levels effectively.
  • Clinical Research: Ongoing studies are exploring its potential applications in other forms of hyperparathyroidism and metabolic bone diseases .

Etelcalcetide has been studied for its interactions with various medications and physiological conditions:

  • Calcium Levels: It can significantly lower serum calcium levels, necessitating careful monitoring in patients at risk for hypocalcemia.
  • Drug Interactions: Limited studies indicate that etelcalcetide does not interact significantly with cytochrome P450 enzymes but may have interactions with other medications affecting calcium metabolism .

Adverse effects primarily include hypocalcemia and related symptoms such as muscle spasms and seizures, particularly in predisposed individuals .

Etelcalcetide hydrochloride shares similarities with several other calcimimetic agents. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
CinacalcetCalcimimetic that increases sensitivity to calcium-sensing receptorsOral administration; longer history of use
AbaloparatideParathyroid hormone analogPromotes bone formation; different therapeutic use
CalcitriolActive form of vitamin DDirectly increases intestinal absorption of calcium

Uniqueness of Etelcalcetide:

  • Etelcalcetide's unique disulfide bond structure allows it to maintain prolonged activity through reversible binding to serum proteins, distinguishing it from other calcimimetics that may not have this feature .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

19

Exact Mass

1083.5057477 g/mol

Monoisotopic Mass

1083.5057477 g/mol

Heavy Atom Count

72

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72PT5993DU

Drug Indication

Parsabiv is indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on haemodialysis therapy.

Wikipedia

Etelcalcetide hydrochloride

Use Classification

Human drugs -> Anti-parathyroid agents, Calcium homeostasis -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2024-04-14
1: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Shinoda A, Akizawa T. The influence of dialysate Ca concentrations on the therapeutic effects of etelcalcetide with concomitant drugs in patients with secondary hyperparathyroidism. Nephrology (Carlton). 2019 Nov 25. doi: 10.1111/nep.13682. [Epub ahead of print] PubMed PMID: 31765028.
2: Dörr K, Kammer M, Reindl-Schwaighofer R, Lorenz M, Loewe C, Marculescu R, Erben R, Oberbauer R. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients: a randomized controlled trial (ETECAR-HD). Trials. 2019 Oct 24;20(1):601. doi: 10.1186/s13063-019-3707-7. PubMed PMID: 31651370; PubMed Central PMCID: PMC6813957.
3: Russo D, Tripepi R, Malberti F, Di Iorio B, Scognamiglio B, Di Lullo L, Paduano IG, Tripepi GL, Panuccio VA. Etelcalcetide in Patients on Hemodialysis with Severe Secondary Hyperparathyroidism. Multicenter Study in "Real Life". J Clin Med. 2019 Jul 20;8(7). pii: E1066. doi: 10.3390/jcm8071066. PubMed PMID: 31330805; PubMed Central PMCID: PMC6678718.
4: Cunningham J, Block GA, Chertow GM, Cooper K, Evenepoel P, Iles J, Sun Y, Ureña-Torres P, Bushinsky DA. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients. Kidney Int Rep. 2019 Apr 16;4(7):987-994. doi: 10.1016/j.ekir.2019.04.010. eCollection 2019 Jul. PubMed PMID: 31317120; PubMed Central PMCID: PMC6611952.
5: Hain D, Tomlin H, Gibson C. Administration of Etelcalcetide for the Treatment of Secondary Hyperparathyroidism in Patients with CKD-MBD on Hemodialysis: A Nephrology Nursing Perspective. Nephrol Nurs J. 2019 May-Jun;46(3):315-290. PubMed PMID: 31199098.
6: Block GA, Chertow GM, Sullivan JT, Deng H, Mather O, Tomlin H, Serenko M. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism. PLoS One. 2019 Mar 15;14(3):e0213774. doi: 10.1371/journal.pone.0213774. eCollection 2019. PubMed PMID: 30875390; PubMed Central PMCID: PMC6420005.
7: Bushinsky DA, Chertow GM, Cheng S, Deng H, Kopyt N, Martin KJ, Rastogi A, Ureña-Torres P, Vervloet M, Block GA. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism. Nephrol Dial Transplant. 2019 Mar 11. pii: gfz039. doi: 10.1093/ndt/gfz039. [Epub ahead of print] Erratum in: Nephrol Dial Transplant. 2019 May 15;:. PubMed PMID: 30859218.
8: Xipell M, Montagud-Marrahi E, Rubio MV, Ojeda R, Arias-Guillén M, Fontseré N, Rodas L, Vera M, Broseta JJ, Torregrosa V, Filella X, Maduell F. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. Blood Purif. 2019;48(2):106-114. doi: 10.1159/000496562. Epub 2019 Jan 30. PubMed PMID: 30699421.
9: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Odani M, Akizawa T. Effects of the Intravenous Calcimimetic Etelcalcetide on Bone Turnover and Serum Fibroblast Growth Factor 23: Post Hoc Analysis of an Open-label Study. Clin Ther. 2018 Dec;40(12):2099-2111. doi: 10.1016/j.clinthera.2018.10.016. Epub 2018 Nov 23. PubMed PMID: 30473399.
10: Harada K, Fujioka A, Konno M, Inoue A, Yamada H, Hirota Y. Pharmacology of Parsabiv(®) (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients. Eur J Pharmacol. 2019 Jan 5;842:139-145. doi: 10.1016/j.ejphar.2018.10.021. Epub 2018 Oct 19. PubMed PMID: 30342948.
11: Mima A, Tansho K, Nagahara D, Watase K. Treatment of secondary hyperparathyroidism in patients on hemodialysis using a novel synthetic peptide calcimimetic, etelcalcetide: a short-term clinical study. J Int Med Res. 2018 Nov;46(11):4578-4585. doi: 10.1177/0300060518786913. Epub 2018 Jul 20. PubMed PMID: 30027791; PubMed Central PMCID: PMC6259360.
12: Patel J, Bridgeman MB. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis. P T. 2018 Jul;43(7):396-399. PubMed PMID: 30013296; PubMed Central PMCID: PMC6027851.
13: Eidman KE, Wetmore JB. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? Semin Dial. 2018 Sep;31(5):440-444. doi: 10.1111/sdi.12734. Epub 2018 Jul 15. Review. PubMed PMID: 30009474.
14: Yoshimura K, Funakoshi Y, Terawaki H. Dramatic Regression of Parathyroid Gland Swelling After Conversion of Calcimimetic Medication From Cinacalcet to Etelcalcetide. Ther Apher Dial. 2018 Oct;22(5):553-554. doi: 10.1111/1744-9987.12701. Epub 2018 Jun 21. PubMed PMID: 29927050.
15: Friedl C, Zitt E. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy. Drug Des Devel Ther. 2018 Jun 1;12:1589-1598. doi: 10.2147/DDDT.S134103. eCollection 2018. Review. PubMed PMID: 29910605; PubMed Central PMCID: PMC5989700.
16: Bellasi A, Cozzolino M, Malberti F, Cancarini G, Esposito C, Genderini A, Guastoni CM, Ondei P, Pontoriero G, Teatini U, Vezzoli G, Messa P, Locatelli F. [New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of Nephrologists form Lombardy]. G Ital Nefrol. 2018 May;35(3). pii: 2018-vol3. Italian. PubMed PMID: 29786181.
17: Ye J, Deng G, Gao F. Theoretical overview of clinical and pharmacological aspects of the use of etelcalcetide in diabetic patients undergoing hemodialysis. Drug Des Devel Ther. 2018 Apr 19;12:901-909. doi: 10.2147/DDDT.S160223. eCollection 2018. Review. PubMed PMID: 29719376; PubMed Central PMCID: PMC5914547.
18: Rose M, Shepherd J, Harris P, Pickett K, Lord J. Etelcalcetide for Treating Secondary Hyperparathyroidism: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Nov;36(11):1299-1308. doi: 10.1007/s40273-018-0661-2. Review. PubMed PMID: 29691773.
19: Villabón Ochoa P, Sánchez Heras M, Zapata Balcázar A, Sánchez Escudero P, Rodríguez Palomares JR, de Arriba de la Fuente G. A light in the control of secondary hyperparathyroidism. Etelcalcetide IV in hemodialysis. Nefrologia. 2018 Nov - Dec;38(6):677-678. doi: 10.1016/j.nefro.2018.02.003. Epub 2018 Mar 27. English, Spanish. PubMed PMID: 29602519.
20: Wu B, Melhem M, Subramanian R, Chen P, Jaramilla Sloey B, Fouqueray B, Hock MB, Skiles GL, Chow AT, Lee E. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis. J Clin Pharmacol. 2018 Jun;58(6):717-726. doi: 10.1002/jcph.1090. Epub 2018 Mar 13. Review. PubMed PMID: 29534286.

Explore Compound Types